3,5-Dinitrobenzamide
Overview
Description
3,5-Dinitrobenzamide is a compound that has been used in methods for continuously preparing amides from carboxylic acids by amidation . It has also been used as a feed additive to control coccidiosis in poultry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the context of their antifungal properties . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of this compound is C7H5N3O5, and its molecular weight is 211.13 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The decomposition of this compound in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes has been investigated . The decomposition fits well with a fluence-based pseudo-first-order kinetics model .Physical and Chemical Properties Analysis
This compound is a light yellow powder . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Environmental Applications
- Removal from Wastewater: 3,5-Dinitrobenzamide, often used as a feed additive in poultry farming, can enter wastewater and surface water. Research has investigated its removal using advanced oxidation processes (AOPs), specifically UV/hydrogen peroxide (H2O2) and UV/titanium dioxide (TiO2) systems. These methods efficiently decompose organic contaminants, including this compound (Yan et al., 2017).
Material Science
- Supramolecular Assemblies: Studies have shown that co-crystallization of this compound with other compounds, like 3,5-dinitrobenzonitrile, forms additive assemblies. These structures are significant in the field of crystal engineering, demonstrating simple addition of hydrogen-bonded networks (Pedireddi et al., 2003).
Medicinal Chemistry
- Antitubercular Agents: A significant application of 3,5-dinitrobenzamides is in the development of antitubercular drugs. Compounds derived from 3,5-dinitrobenzamides have shown promising in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).
Analytical Chemistry
- Biosensors: The development of biosensors using this compound derivatives has been explored. These include modified electrodes for the determination of biochemical compounds like glutathione and piroxicam (Karimi-Maleh et al., 2014).
Chemistry
- Study of Polymorphism: Research on this compound has also focused on understanding its polymorphism and phase transformation behavior. This includes the preparation and analysis of different polymorphic forms of compounds like 4-amino-3,5-dinitrobenzamide, which is crucial for pharmaceutical and material sciences (Reddy et al., 2014).
Mechanism of Action
Target of Action
3,5-Dinitrobenzamide, also known as Nitromide, primarily targets the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is an essential enzyme in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
Nitromide interacts with its target, DprE1, through a hypoxia-activated prodrug mechanism . Under hypoxic conditions, Nitromide is reduced to its major intracellular metabolite, hydroxylamine PR-104H, which results in DNA cross-linking . This cross-linking is selective under hypoxic conditions, providing a mechanism for targeting hypoxic tumor cells .
Biochemical Pathways
The action of Nitromide affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting DprE1, Nitromide disrupts the production of arabinogalactan, leading to a compromised cell wall and cell death .
Pharmacokinetics
It’s known that nitromide is a prodrug that is activated under hypoxic conditions . This suggests that the drug may have good bioavailability in hypoxic environments, such as solid tumors .
Result of Action
The primary result of Nitromide’s action is the induction of cell death in targeted cells . By causing DNA cross-linking under hypoxic conditions, Nitromide induces significant cytotoxicity . This has been demonstrated in vitro, where Nitromide showed increased cytotoxicity under hypoxic conditions .
Action Environment
The efficacy and stability of Nitromide are influenced by the oxygen levels in the environment . Nitromide is a hypoxia-activated prodrug, meaning it is most effective in low-oxygen environments such as solid tumors . Therefore, the oxygenation status of the tumor microenvironment plays a crucial role in the drug’s efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,5-Dinitrobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be reduced to monoamino- and diamino-metabolites in vitro on anaerobic incubation with rat intestinal microflora . This suggests that this compound may play a role in certain biochemical reactions involving reduction processes .
Cellular Effects
The effects of this compound on cells are not fully understood. Some studies suggest that it may have anticancer properties. For example, 2-hydroxy-3,5-dinitrobenzamide, a derivative of this compound, has been reported to have anticancer effects in a mammary carcinogenesis-induced rat model .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple steps. One study suggests that this compound and its derivatives may exert their effects through a mechanism involving the fungal cell membrane
Temporal Effects in Laboratory Settings
It is known that the compound undergoes various metabolic transformations over time
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage. For instance, in a study on mammary carcinogenesis-induced rats, different doses of 2-hydroxy-3,5-dinitrobenzamide were administered, and a medium dose showed appreciable potential to reverse the abnormalities of various biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been reported that this compound can be reduced to monoamino- and diamino-metabolites . This suggests that this compound may be involved in reduction processes in metabolic pathways .
Properties
IUPAC Name |
3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKWKUSGGZNXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045836 | |
Record name | Nitromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS] | |
Record name | Nitromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19741 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000016 [mmHg] | |
Record name | Nitromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19741 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
121-81-3 | |
Record name | 3,5-Dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nitromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dinitrobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DUJ3CMK8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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